molecular formula C13H15FO3 B1600605 1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one CAS No. 94135-58-7

1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one

Cat. No.: B1600605
CAS No.: 94135-58-7
M. Wt: 238.25 g/mol
InChI Key: ODMPDMZOLGOXHX-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one (CAS: 94135-58-7) is a fluorinated aromatic ketone derivative with a molecular formula of C₁₃H₁₅FO₃ and a molecular weight of 238.25 g/mol. Its structure features a butanone backbone substituted with a 5-fluoro-2-(oxiranylmethoxy)phenyl group. The oxiranylmethoxy moiety (epoxide-containing methoxy group) confers unique reactivity, particularly in ring-opening reactions or polymer applications, while the fluorine atom enhances metabolic stability and lipophilicity .

This compound is typically synthesized via nucleophilic substitution or coupling reactions between fluorophenol derivatives and epoxide-containing intermediates, as evidenced by analogous synthetic routes described in patent literature . It is commercially available in ≥97% purity, with common packaging sizes of 50–250 mg, and is primarily utilized in pharmaceutical research and organic synthesis .

Properties

IUPAC Name

1-[5-fluoro-2-(oxiran-2-ylmethoxy)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-2-3-12(15)11-6-9(14)4-5-13(11)17-8-10-7-16-10/h4-6,10H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMPDMZOLGOXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90916323
Record name 1-{5-Fluoro-2-[(oxiran-2-yl)methoxy]phenyl}butan-1-one
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Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94135-58-7
Record name 1-[5-Fluoro-2-(2-oxiranylmethoxy)phenyl]-1-butanone
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Record name 1-(5-Fluoro-2-(oxiranylmethoxy)phenyl)butan-1-one
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Record name 1-{5-Fluoro-2-[(oxiran-2-yl)methoxy]phenyl}butan-1-one
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Record name 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one
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Preparation Methods

Fries Rearrangement to Obtain 5’-Fluoro-2’-hydroxybutyrophenone

  • Starting materials: 4-fluorophenol and butyryl chloride.
  • Reaction: The esterification of 4-fluorophenol with butyryl chloride forms an ester intermediate.
  • Rearrangement: Under Lewis acid catalysis (e.g., AlCl3), the ester undergoes Fries rearrangement to yield 5’-fluoro-2’-hydroxybutyrophenone.
  • Significance: This step introduces the butanone side chain ortho to the hydroxy group, setting the stage for subsequent etherification.

Epichlorohydrin Treatment for Oxiranylmethoxy Group Installation

  • Reagents: Epichlorohydrin and a suitable base (e.g., potassium carbonate or sodium hydride).
  • Mechanism: The phenolic hydroxyl group of 5’-fluoro-2’-hydroxybutyrophenone acts as a nucleophile, attacking the epichlorohydrin to form the oxiranylmethoxy ether.
  • Conditions: Typically conducted in an aprotic solvent such as dimethylformamide (DMF) or acetone, at controlled temperatures to avoid side reactions.
  • Outcome: Formation of 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one with an intact epoxide ring.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Fries Rearrangement 4-Fluorophenol, Butyryl chloride, AlCl3 Dichloromethane or similar 0-50 °C 70-85 Lewis acid catalysis, regioselective
Epichlorohydrin Ether Formation Epichlorohydrin, K2CO3 or NaH DMF or Acetone 25-60 °C 65-80 Base-promoted nucleophilic substitution
Amination (optional) tert-Butylamine Ethanol or similar Room temperature Variable Epoxide ring-opening

Analytical and Research Findings

  • Purity and Characterization: The compound is typically characterized by NMR (both ^1H and ^13C), IR spectroscopy (epoxide ring signals), and mass spectrometry to confirm molecular weight and structure.
  • Stability: The epoxide ring is sensitive to acidic or strongly basic conditions, requiring careful handling during synthesis and storage.
  • Storage: Recommended under inert atmosphere at 2-8°C to maintain stability and prevent degradation.

Summary Table of Key Data

Parameter Data
Molecular Formula C13H15FO3
Molecular Weight 238.25 g/mol
CAS Number 94135-58-7
Physical State Typically a liquid or low-melting solid
Storage Conditions Inert atmosphere, 2-8°C
Hazard Classification Hazardous (H302, H319, H372, H410)
Main Synthetic Route Fries rearrangement → Epichlorohydrin reaction
Key Intermediates 5’-Fluoro-2’-hydroxybutyrophenone

Literature and Patent Sources

  • The preparation method is supported by patent literature describing the Fries rearrangement and epichlorohydrin reaction steps as key transformations in synthesizing this compound or its derivatives.
  • Patents also describe the pharmaceutical relevance of related compounds and derivatives, emphasizing the importance of regioselective substitution and epoxide introduction.

Chemical Reactions Analysis

1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one is employed in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, altering their function. This reactivity underlies many of its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one with structurally related compounds, emphasizing substituent variations and their impact on properties:

Compound Name CAS/Identifier Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Key Properties/Applications
This compound 94135-58-7 C₁₃H₁₅FO₃ 238.25 5-Fluoro, oxiranylmethoxy 97 Epoxide reactivity; pharmaceutical intermediates
1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]ethanone Not listed C₁₁H₁₁FO₃ 210.20 Ethanone backbone (shorter chain) N/A Lower molecular weight; similar epoxide reactivity
1-[2-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)phenyl]butan-1-one (PN-1815) MFCD27936579 C₁₅H₁₈BFO₃ 292.11 Boronate ester (tetramethyl-dioxaborolane) 95 Suzuki-Miyaura cross-coupling applications
1-Phenylbutan-1-one-d5 D99240 C₁₀D₅H₅O 145.22 Deuterated phenyl group N/A Isotopic labeling; pharmacokinetic studies
2-(Ethylamino)-1-(4-methylphenyl)propan-1-one Not listed C₁₂H₁₇NO 191.27 Ethylamino, 4-methylphenyl N/A Psychoactive derivative; limited commercial use

Key Observations:

  • Substituent Functionality : The oxiranylmethoxy group distinguishes the target compound from boronate-containing analogues (e.g., PN-1815), which are tailored for cross-coupling reactions rather than epoxide-mediated chemistry .
  • Fluorine Position : The 5-fluoro substituent in the target compound contrasts with 2-fluoro or 4-fluoro isomers (e.g., PN-1815), altering electronic effects and metabolic stability .
  • Deuterated Derivatives : 1-Phenylbutan-1-one-d5 lacks the oxiranylmethoxy group but serves as a stable isotope tracer, highlighting divergent applications .

Physicochemical Properties

Property This compound 1-Phenylbutan-1-one-d5 PN-1815
LogP (Calculated) ~2.67 (estimated) 2.67 ~3.1 (boronate increases lipophilicity)
Boiling Point Not reported 228.5°C Not reported
Reactivity Epoxide ring-opening; nucleophilic substitutions Inert (deuterated) Boronate cross-coupling
  • Lipophilicity : The target compound’s LogP (~2.67) aligns with 1-phenylbutan-1-one-d5, suggesting moderate membrane permeability. Boronate-containing PN-1815 exhibits higher LogP, favoring lipid-rich environments .
  • Thermal Stability : The deuterated analogue’s boiling point (228.5°C) provides a benchmark for similar ketones, though the oxiranylmethoxy group may reduce thermal stability due to epoxide lability .

Biological Activity

Overview

1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one (CAS No. 94135-58-7) is a compound with a unique structure characterized by a fluorinated aromatic ring and an oxirane (epoxide) group. Its molecular formula is C13H15FO3, and it has garnered attention for its potential biological activities, particularly in biochemical assays and therapeutic applications.

The compound's structure allows it to interact with various biological targets. The oxirane ring is highly reactive, enabling the formation of covalent bonds with nucleophilic sites in proteins, which can alter their function. This reactivity is central to its biological effects, making it a candidate for further research in drug development and enzyme interaction studies.

Biological Activity

Research has shown that this compound exhibits significant biological activity. Its applications include:

  • Enzyme Interactions : The compound is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. This includes studying the inhibition of specific enzymes that play critical roles in various biological processes.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed studies are still required to quantify these effects against specific pathogens.
  • Potential Therapeutic Applications : Ongoing research is exploring its role as a precursor in drug development, particularly in creating compounds that target specific diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can be beneficial:

Compound NameStructureNotable Activity
1-[4-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-oneSimilar structure but different fluorine positionPotentially similar enzyme inhibition
1-[5-Chloro-2-(oxiranylmethoxy)phenyl]butan-1-oneChlorine instead of fluorineVarying reactivity and biological activity
1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]pentan-1-oneLonger alkyl chainDifferences in solubility and bioavailability

Q & A

Basic: What are the recommended synthetic routes for 1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one?

Methodological Answer:
Synthesis typically involves multi-step strategies:

  • Step 1: Introduce the oxirane (epoxide) moiety via nucleophilic substitution or Mitsunobu reaction, using 5-fluoro-2-hydroxybenzaldehyde derivatives and epichlorohydrin .
  • Step 2: Couple the oxirane-containing intermediate with a butanone precursor via Friedel-Crafts acylation or Grignard reactions .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm intermediate purity via TLC .
  • Critical Note: Protect the epoxide group during reactive steps to prevent ring-opening, employing silyl ethers or benzyl groups .

Basic: How is the purity and structural integrity of this compound verified?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify aromatic protons (δ 6.5–7.5 ppm), oxirane methine protons (δ 3.5–4.5 ppm), and ketone carbonyl absence (confirms no degradation) .
    • 13C NMR: Confirm carbonyl resonance (~200 ppm) and oxirane carbons (~45–55 ppm) .
  • Mass Spectrometry (MS): Match molecular ion peaks (e.g., ESI-MS [M+H]+) with theoretical molecular weight .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: What strategies mitigate epoxide ring-opening during synthesis or functionalization?

Methodological Answer:

  • Protecting Groups: Temporarily mask the epoxide using tert-butyldimethylsilyl (TBS) ethers or trityl groups during reactive steps (e.g., acylation) .
  • Low-Temperature Reactions: Perform nucleophilic additions at 0–5°C to reduce ring strain-induced reactivity .
  • Solvent Selection: Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic attack by protic solvents .
  • Kinetic Monitoring: Track epoxide stability via in-situ FT-IR or periodic TLC to adjust conditions in real time .

Advanced: How should researchers analyze contradictory spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Multi-Technique Validation:
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign coupling patterns .
    • Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with computational predictions (DFT) to confirm ketone integrity .
  • Impurity Profiling: Conduct LC-MS to detect byproducts (e.g., hydrolyzed epoxide derivatives) .
  • Steric/Electronic Analysis: Model substituent effects (e.g., fluoro group’s electron-withdrawing impact) using software like Gaussian .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., 5-lipoxygenase) based on structural analogs .
  • QSAR Modeling: Train models with datasets of fluorinated aryl ketones to correlate substituent positions (e.g., 5-fluoro vs. 2-oxyranylmethoxy) with bioactivity .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) to prioritize in vitro testing .

Advanced: How can reaction yields be optimized given steric hindrance from the oxirane group?

Methodological Answer:

  • Design of Experiments (DOE): Vary catalysts (e.g., Lewis acids: AlCl3 vs. FeCl3), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions .
  • Microwave-Assisted Synthesis: Accelerate reaction kinetics to reduce side reactions (e.g., 100°C, 30 min vs. conventional 24 hours) .
  • Catalyst Screening: Test bulky ligands (e.g., BINAP) in palladium-catalyzed couplings to circumvent steric clashes .

Advanced: What are the challenges in characterizing metabolic pathways involving this compound?

Methodological Answer:

  • Isotopic Labeling: Synthesize 13C-labeled derivatives to track metabolic fate via LC-MS/MS in hepatocyte assays .
  • Enzyme Inhibition Studies: Use fluorometric assays (e.g., cytochrome P450 isoforms) to identify major metabolic routes and potential drug-drug interactions .
  • Stable Metabolite Trapping: Incubate with glutathione or cyanide to capture reactive intermediates (e.g., epoxide ring-opened species) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one
Reactant of Route 2
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1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one

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